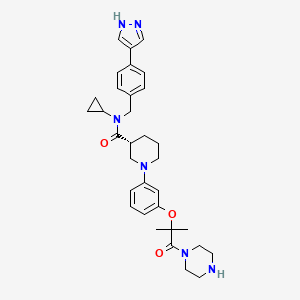

ZW4864 free base

説明

特性

IUPAC Name |

(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O3/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36)/t26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGJSKLSOCKWSF-AREMUKBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCC[C@H](C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZW4864 Free Base: A Technical Guide to a Novel β-catenin/BCL9 Protein-Protein Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZW4864, a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in numerous cancers, making this pathway a key target for therapeutic intervention. ZW4864 offers a promising approach by selectively disrupting a key downstream node in this pathway, thereby inhibiting the transcription of oncogenic target genes.

Core Mechanism of Action

ZW4864 functions by directly binding to β-catenin, a central mediator of the Wnt signaling pathway.[1][2] This binding selectively obstructs the interaction between β-catenin and its co-activator BCL9.[1][3][4] The β-catenin/BCL9 complex is crucial for recruiting other transcriptional co-activators and initiating the expression of Wnt target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival. By preventing this PPI, ZW4864 effectively suppresses β-catenin-dependent transcriptional activity, leading to the downregulation of these oncogenic genes. Notably, ZW4864 demonstrates selectivity, as it does not interfere with the interaction between β-catenin and E-cadherin, which is vital for cell-cell adhesion.

Quantitative Data Summary

The following tables summarize the key quantitative data for ZW4864, demonstrating its potency and selectivity in various assays.

Table 1: In Vitro Binding and Inhibitory Activity

| Parameter | Value (μM) | Description |

| Ki | 0.76 | Inhibition constant for the β-catenin/BCL9 PPI. |

| IC50 | 0.87 | Half-maximal inhibitory concentration for the β-catenin/BCL9 PPI. |

| IC50 (HEK293) | 11 | Half-maximal inhibitory concentration in a TOPFlash luciferase reporter assay in β-catenin expressing HEK293 cells. |

| IC50 (SW480) | 7.0 | Half-maximal inhibitory concentration in a TOPFlash luciferase reporter assay in SW480 cells. |

| IC50 (MDA-MB-468) | 6.3 | Half-maximal inhibitory concentration in a TOPFlash luciferase reporter assay in Wnt 3a-activated MDA-MB-468 cells. |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Value | Animal Model | Dosing |

| Oral Bioavailability (F) | 83% | C57BL/6 Mice | 20 mg/kg (p.o.) |

| Tumor Growth | Varied Suppression | Patient-Derived Xenograft (PDX) Mouse Model | 90 mg/kg (p.o.) |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of intervention by ZW4864.

Caption: Wnt/β-catenin signaling pathway and ZW4864's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AlphaScreen Assay for β-catenin/BCL9 PPI Inhibition

This assay quantitatively measures the disruption of the β-catenin/BCL9 interaction in a biochemical context.

-

Materials:

-

Recombinant His-tagged β-catenin

-

Biotinylated BCL9 HD2 peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel chelate-coated Acceptor beads (PerkinElmer)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

ZW4864 at various concentrations

-

384-well microplates

-

-

Protocol:

-

Prepare serial dilutions of ZW4864 in the assay buffer.

-

Add His-tagged β-catenin and biotinylated BCL9 HD2 peptide to the wells of a 384-well plate.

-

Add the ZW4864 dilutions to the respective wells.

-

Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

-

Add a suspension of Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 1 hour).

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the β-catenin/BCL9 interaction.

-

Calculate IC50 values by plotting the AlphaScreen signal against the logarithm of the ZW4864 concentration and fitting the data to a dose-response curve.

-

TOPFlash/FOPFlash Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

-

Materials:

-

Cancer cell lines with active Wnt signaling (e.g., SW480) or cells that can be stimulated with Wnt ligands (e.g., HEK293, MDA-MB-468).

-

TOPFlash (contains TCF/LEF binding sites) and FOPFlash (mutated binding sites, as a negative control) luciferase reporter plasmids.

-

A constitutively active control plasmid (e.g., Renilla luciferase) for normalization.

-

Lipofectamine or other transfection reagent.

-

Wnt3a conditioned media (for stimulation).

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Protocol:

-

Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase control plasmid.

-

After transfection (e.g., 24 hours), treat the cells with various concentrations of ZW4864.

-

For inducible cell lines, stimulate with Wnt3a conditioned media.

-

Incubate for a further period (e.g., 24 hours).

-

Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate IC50 values based on the inhibition of normalized TOPFlash activity.

-

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines a general workflow for assessing the in vivo efficacy of ZW4864.

-

Materials:

-

Immunocompromised mice (e.g., SCID or NOD/SCID).

-

Patient-derived tumor tissue with aberrant Wnt/β-catenin signaling.

-

ZW4864 formulation for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

-

Calipers for tumor measurement.

-

-

Protocol:

-

Implant tumor fragments from a PDX model subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and ZW4864 treatment groups.

-

Administer ZW4864 or vehicle daily via oral gavage at the desired dose (e.g., 90 mg/kg).

-

Monitor tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot or qPCR for β-catenin target genes).

-

Analyze the data to determine the effect of ZW4864 on tumor growth.

-

Experimental Workflow

The following diagram provides a logical workflow for the preclinical evaluation of ZW4864.

Caption: A typical preclinical evaluation workflow for a β-catenin/BCL9 inhibitor.

Conclusion

ZW4864 represents a significant advancement in the development of targeted therapies for Wnt/β-catenin-driven cancers. Its specific mechanism of action, favorable pharmacokinetic profile, and demonstrated in vitro and in vivo activity make it a valuable chemical probe for further research and a promising candidate for future drug development. This guide provides the foundational technical information for researchers to understand, evaluate, and potentially utilize ZW4864 in their own studies.

References

- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

An In-depth Technical Guide to Target Validation: ZW4864 and Zanidatamab

Executive Summary: This technical guide addresses the target validation of "ZW4864 free base." Initial research indicates a potential ambiguity in nomenclature between ZW4864, a small molecule inhibitor, and Zanidatamab (formerly ZW25), a bispecific antibody. Given the common prefix and the context of advanced drug development, it is highly probable that the intended subject of this inquiry is Zanidatamab, a well-documented HER2-targeted antibody.

This document will first provide a comprehensive guide to the target validation of Zanidatamab . Subsequently, a concise summary of the target validation for ZW4864 , the β-catenin/BCL9 protein-protein interaction inhibitor, will be presented to ensure completeness.

Part 1: Zanidatamab (ZW25) - A Bispecific Antibody Targeting HER2

Zanidatamab is an investigational humanized bispecific antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] It is engineered to simultaneously bind two distinct, non-overlapping epitopes on the HER2 receptor, a mechanism known as biparatopic binding.[1] This dual-targeting approach leads to a unique and potent anti-tumor activity, which has shown promise in various HER2-expressing solid tumors.[2][3]

The Molecular Target: HER2/ERBB2

HER2 (Human Epidermal Growth Factor Receptor 2), also known as ERBB2, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[4] Overexpression or amplification of the HER2 gene is a key driver in several cancers, including subsets of breast, gastric, and biliary tract cancers. Upon dimerization, the HER2 receptor activates downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.

Mechanism of Action of Zanidatamab

Zanidatamab's biparatopic design confers a multi-faceted mechanism of action that distinguishes it from other HER2-targeted therapies like trastuzumab and pertuzumab. It binds to two distinct HER2 extracellular domains: the dimerization domain (ECD2, the binding site of pertuzumab) and the juxtamembrane domain (ECD4, the binding site of trastuzumab).

This dual binding leads to:

-

Dual HER2 Signal Blockade: By engaging two separate domains, Zanidatamab effectively prevents HER2 dimerization and subsequent activation of downstream signaling pathways that promote tumor growth.

-

Enhanced Receptor Clustering and Internalization: The cross-linking of HER2 receptors on the cell surface by Zanidatamab induces unique receptor clustering and rapid internalization, leading to the removal and degradation of HER2 from the cell surface. This downregulation of the target protein further diminishes its oncogenic signaling.

-

Potent Immune-Mediated Cytotoxicity: Zanidatamab's Fc region can engage immune effector cells, leading to robust antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Furthermore, it potently induces complement-dependent cytotoxicity (CDC), a mechanism not strongly observed with trastuzumab or pertuzumab.

Quantitative Data for Target Validation

The efficacy and target engagement of Zanidatamab have been quantified in both preclinical and clinical studies.

| Parameter | Value / Result | Context | Reference(s) |

| Preclinical Efficacy | |||

| Complement-Dependent Cytotoxicity (CDC) | Potent CDC mediated with human complement serum. | In HER2-overexpressing tumor cells; trastuzumab and pertuzumab were inactive. | |

| Tumor Growth Inhibition | Superior to trastuzumab and the combination of trastuzumab + pertuzumab. | In HER2-overexpressing gastric cancer xenografts (NCI-N87 and SK-BR-3 models). | |

| Clinical Efficacy | |||

| Objective Response Rate (ORR) | 41.3% (95% CI: 30.4-52.8) | Phase 2b HERIZON-BTC-01 trial in previously treated HER2-positive biliary tract cancer (BTC). | |

| Median Duration of Response (DoR) | 14.9 months (95% CI: 7.4, not reached) | Updated follow-up from HERIZON-BTC-01 trial. | |

| Median Overall Survival (OS) | 15.5 months (95% CI: 10.4, 18.5) | Updated follow-up from HERIZON-BTC-01 trial. | |

| Progression-Free Survival (PFS) | Statistically significant improvement vs. trastuzumab + chemotherapy. | Phase 3 HERIZON-GEA-01 trial in first-line HER2-positive gastroesophageal adenocarcinoma (GEA). |

Experimental Protocols for Target Validation

Validating the target engagement and mechanism of action of Zanidatamab involves a suite of biophysical, in vitro, and in vivo assays.

1. Surface Plasmon Resonance (SPR):

-

Objective: To quantify the binding kinetics (association and dissociation rates) of Zanidatamab to the HER2 extracellular domain.

-

Methodology: Recombinant HER2 protein is immobilized on a sensor chip. Zanidatamab is flowed over the chip at various concentrations. The change in mass on the sensor surface is measured in real-time to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD). Experiments can be designed to demonstrate trans-binding by varying the density of HER2 on the chip.

2. Cell-Based Binding and Internalization Assays:

-

Objective: To confirm binding to cell-surface HER2 and visualize receptor clustering and internalization.

-

Methodology:

-

Flow Cytometry: HER2-overexpressing cancer cell lines (e.g., SK-BR-3, NCI-N87) are incubated with fluorescently labeled Zanidatamab. The intensity of fluorescence is measured to quantify binding.

-

Confocal Microscopy: Cells are treated with fluorescently labeled Zanidatamab and imaged over time. This allows for the visualization of HER2 receptor clustering (capping) on the cell surface followed by internalization into intracellular vesicles.

-

3. Complement-Dependent Cytotoxicity (CDC) Assay:

-

Objective: To measure the ability of Zanidatamab to induce complement-mediated cell lysis.

-

Methodology: HER2-positive tumor cells are incubated with Zanidatamab in the presence of a source of active human complement (e.g., human serum). Cell death is quantified by measuring the release of an intracellular enzyme (like LDH) or using a viability dye (like propidium iodide).

4. In Vivo Xenograft Models:

-

Objective: To evaluate the anti-tumor efficacy of Zanidatamab in a living organism.

-

Methodology: Immunocompromised mice are implanted with HER2-overexpressing human tumor cells (e.g., gastric cancer GXA-3054 or NCI-N87). Once tumors are established, mice are treated with Zanidatamab, control antibodies (e.g., trastuzumab + pertuzumab), or a vehicle. Tumor volume is measured over time to assess the inhibition of tumor growth.

Part 2: this compound - A β-catenin/BCL9 Inhibitor

ZW4864 is an orally active, selective small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9). This interaction is a critical downstream step in the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers.

The Molecular Target: β-catenin/BCL9 Interaction

In the canonical Wnt signaling pathway, the accumulation of β-catenin in the nucleus and its subsequent binding to TCF/LEF transcription factors is a key event. This complex requires the co-activator BCL9 to initiate the transcription of oncogenic target genes like c-Myc and Cyclin D1. Disrupting the β-catenin/BCL9 interaction is a therapeutic strategy to selectively inhibit this oncogenic transcription without affecting β-catenin's other essential cellular functions, such as cell adhesion.

Quantitative Data for Target Validation

The potency and selectivity of ZW4864 have been characterized using various biochemical and cell-based assays.

| Parameter | Value | Context | Reference(s) |

| Biochemical Assays | |||

| Ki (β-catenin/BCL9 PPI) | 0.76 μM | AlphaScreen competitive inhibition assay using full-length β-catenin. | |

| IC50 (β-catenin/BCL9 PPI) | 0.87 μM | AlphaScreen assay. | |

| KD (Biotin-ZW4864:β-catenin) | 0.77 ± 0.063 μM | AlphaScreen saturation binding assay. | |

| Selectivity vs. β-catenin/E-cadherin | 229-fold | AlphaScreen selectivity assay. | |

| Cell-Based Assays | |||

| IC50 (TOPFlash Luciferase Assay) | 11 μM (HEK293), 7.0 μM (SW480), 6.3 μM (MDA-MB-468) | Measures inhibition of β-catenin-dependent transcription. | |

| IC50 (Cell Growth Inhibition) | 9.6–76 μM | In Wnt-dependent cancer cells. | |

| Pharmacokinetics | |||

| Oral Bioavailability (F) | 83% | In C57BL/6 mice. |

Experimental Protocols for Target Validation

1. AlphaScreen (Amplified Luminescent Proximity Homestead Assay):

-

Objective: To measure the disruption of the β-catenin/BCL9 interaction in a high-throughput format.

-

Methodology: Biotinylated BCL9 peptide and GST-tagged β-catenin protein are used. Streptavidin-coated Donor beads bind the biotinylated peptide, and anti-GST-coated Acceptor beads bind the protein. When in proximity, laser excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, producing a light signal. ZW4864 competes with the BCL9 peptide for binding to β-catenin, separating the beads and causing a dose-dependent decrease in the signal.

2. Co-Immunoprecipitation (Co-IP):

-

Objective: To confirm the disruption of the β-catenin/BCL9 interaction in a cellular context.

-

Methodology: Lysates from cancer cells with active Wnt signaling (e.g., HCT116) are incubated with ZW4864. An antibody against β-catenin is used to pull down β-catenin and its binding partners. The pulled-down proteins are then analyzed by Western blot using an antibody for BCL9. A dose-dependent decrease in the amount of co-precipitated BCL9 indicates that ZW4864 disrupts the interaction.

3. TOPFlash/FOPFlash Luciferase Reporter Assay:

-

Objective: To quantify the inhibition of β-catenin-mediated gene transcription.

-

Methodology: Cells (e.g., SW480) are co-transfected with a TOPFlash plasmid (containing multiple TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid. A FOPFlash plasmid with mutated binding sites is used as a negative control. Treatment with ZW4864 is expected to decrease luciferase activity in a dose-dependent manner, indicating suppression of β-catenin signaling.

References

- 1. Zanidatamab Granted Priority Review for HER2-Positive Metastatic Biliary Tract Cancer | Jazz Pharmaceuticals plc [investor.jazzpharma.com]

- 2. Zanidatamab: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 3. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Navigating the Landscape of Novel Cancer Therapeutics: A Technical Guide to ZW4864 and Zanidatamab

An Important Clarification: The query "ZW4864 free base" presents a point of ambiguity in current cancer research literature. This term can refer to two distinct investigational compounds:

-

ZW4864: A small molecule inhibitor targeting the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, a key component of the Wnt signaling pathway. The term "free base" is chemically appropriate for this type of compound.

-

Zanidatamab (formerly ZW25): A bispecific antibody targeting two different epitopes of the HER2 receptor. While less common, "ZW4864" might be a misnomer for this biologic, which is a much more prominent agent in recent clinical oncology.

To provide a comprehensive resource, this guide will detail the technical specifications, mechanisms of action, and experimental data for both molecules, allowing researchers to access the information most relevant to their interests.

Part 1: ZW4864 - A Small Molecule Inhibitor of the Wnt/β-Catenin Pathway

ZW4864 is an orally active, selective small molecule designed to disrupt the interaction between β-catenin and its coactivator BCL9.[1] This interaction is crucial for the transcription of oncogenic genes in cancers with aberrant Wnt/β-catenin signaling.[2] By inhibiting this protein-protein interaction (PPI), ZW4864 aims to suppress tumor growth and invasiveness in a targeted manner.[3][4]

Mechanism of Action

In canonical Wnt signaling, the accumulation of β-catenin in the nucleus and its subsequent binding to TCF/LEF transcription factors and coactivators like BCL9 drives the expression of genes involved in cell proliferation, survival, and metastasis.[2] ZW4864 directly binds to β-catenin, preventing its association with BCL9 and thereby inhibiting the formation of the active transcriptional complex.

Quantitative Data Summary

| Parameter | Value | Assay | Source |

| Ki (β-catenin/BCL9 PPI) | 0.76 μM | AlphaScreen | |

| IC50 (β-catenin/BCL9 PPI) | 0.87 μM | AlphaScreen | |

| IC50 (TOPFlash Luciferase Assay) | 11 μM | HEK293 cells | |

| 7.0 μM | SW480 cells | ||

| 6.3 μM | Wnt 3a-activated MDA-MB-468 cells | ||

| Oral Bioavailability (F) | 83% | Mice |

Experimental Protocols

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for β-catenin/BCL9 PPI Inhibition

-

Objective: To quantify the ability of ZW4864 to disrupt the interaction between β-catenin and BCL9.

-

Methodology:

-

Reagents: Biotinylated BCL9 peptide, GST-tagged β-catenin protein, streptavidin-coated donor beads, and anti-GST acceptor beads.

-

Procedure: The assay is performed in a microplate format. In the absence of an inhibitor, the binding of biotin-BCL9 to GST-β-catenin brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm. ZW4864 is added at varying concentrations.

-

Data Analysis: The decrease in luminescent signal is proportional to the inhibition of the PPI. IC50 and Ki values are calculated from the dose-response curves.

-

2. Cell-Based TOPFlash Luciferase Reporter Assay

-

Objective: To assess the functional inhibition of β-catenin-mediated transcription by ZW4864 in a cellular context.

-

Methodology:

-

Cell Lines: HEK293, SW480, or MDA-MB-468 cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: Cells are treated with varying concentrations of ZW4864.

-

Measurement: Luciferase activity is measured using a luminometer. The ratio of TOPFlash to Renilla luciferase activity indicates the level of β-catenin signaling.

-

Data Analysis: IC50 values are determined by plotting the normalized luciferase activity against the concentration of ZW4864.

-

3. Patient-Derived Xenograft (PDX) Model

-

Objective: To evaluate the in vivo efficacy and on-target activity of ZW4864.

-

Methodology:

-

Model: Immune-compromised mice are implanted with tumors from human patients (e.g., triple-negative breast cancer).

-

Treatment: Once tumors are established, mice are treated with ZW4864 (e.g., 90 mg/kg, orally) or a vehicle control.

-

Endpoints: Tumor growth is monitored over time. At the end of the study, tumors are harvested to assess the expression of β-catenin target genes (e.g., Axin2, Cyclin D1) via qPCR or Western blot to confirm on-target activity.

-

Part 2: Zanidatamab (ZW25) - A Bispecific HER2-Targeted Antibody

Zanidatamab is an engineered, humanized bispecific antibody that simultaneously binds to two distinct, non-overlapping epitopes on the human epidermal growth factor receptor 2 (HER2). This "biparatopic" binding to the juxtamembrane extracellular domain (ECD4, the trastuzumab-binding site) and the dimerization domain (ECD2, the pertuzumab-binding site) leads to a unique and potent anti-tumor activity. Zanidatamab has received accelerated approval in the U.S. for certain patients with previously treated HER2-positive biliary tract cancer.

Mechanism of Action

Zanidatamab's unique design results in multiple mechanisms of action:

-

Dual HER2 Signal Blockade: By binding to both ECD2 and ECD4, it blocks ligand-dependent and -independent HER2 signaling more effectively than single-epitope antibodies.

-

HER2 Receptor Clustering and Internalization: The biparatopic binding cross-links HER2 receptors on the cell surface, forming clusters that are rapidly internalized and degraded, leading to the removal of HER2 from the cell surface.

-

Potent Effector Function: Zanidatamab's Fc region engages immune cells, leading to:

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruitment of natural killer (NK) cells to kill the tumor cell.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells for engulfment by macrophages.

-

Complement-Dependent Cytotoxicity (CDC): A unique feature where the clustering of Fc domains on the cell surface provides a scaffold for the C1q protein to initiate the complement cascade, leading to tumor cell lysis. This is not efficiently induced by trastuzumab or pertuzumab alone or in combination.

-

Quantitative Data Summary

Preclinical & In Vitro Data

| Parameter | Result | Cell Lines | Source |

| Complement-Dependent Cytotoxicity (CDC) | Potent activity observed | HER2-overexpressing cells (e.g., NCI-N87, SK-BR-3) | |

| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Concentration-dependent activity | NCI-N87 | |

| Antibody-Dependent Cellular Phagocytosis (ADCP) | Concentration-dependent activity | NCI-N87 | |

| HER2 Internalization | Increased relative to trastuzumab | SK-BR-3 |

Clinical Trial Data: HERIZON-BTC-01 (Biliary Tract Cancer)

| Parameter | Value (Cohort 1, IHC 2+/3+) | Follow-up | Source |

| Confirmed Objective Response Rate (cORR) | 41.3% | 12.4 months (median) | |

| Median Duration of Response (mDOR) | 12.9 months | 12.4 months (median) | |

| 14.9 months | 21.9 months (median) | ||

| Median Overall Survival (mOS) | 15.5 months | 21.9 months (median) |

Clinical Trial Data: HERIZON-GEA-01 (Gastroesophageal Adenocarcinoma)

| Parameter | Result | Comparison | Source |

| Progression-Free Survival (PFS) | Statistically significant improvement | vs. Trastuzumab + Chemo | |

| Overall Survival (OS) | Compelling improvement signals | vs. Trastuzumab + Chemo |

Experimental Protocols

1. Complement-Dependent Cytotoxicity (CDC) Assay

-

Objective: To measure the ability of zanidatamab to lyse tumor cells via the complement system.

-

Methodology:

-

Cell Lines: HER2-overexpressing cell lines (e.g., NCI-N87).

-

Reagents: Normal human serum (as a source of complement), zanidatamab, and a cell viability dye (e.g., propidium iodide).

-

Procedure: Tumor cells are incubated with serial dilutions of zanidatamab in the presence of human serum for a defined period (e.g., 4 hours). Cell lysis is quantified by measuring the uptake of the viability dye using flow cytometry or by measuring the release of lactate dehydrogenase (LDH).

-

Controls: Trastuzumab, pertuzumab, and the combination are used as controls, which typically show minimal to no CDC activity.

-

2. Clinical Trial Protocol: HERIZON-BTC-01 (NCT04466891)

-

Objective: To evaluate the anti-tumor activity and safety of zanidatamab monotherapy in patients with previously treated, HER2-amplified biliary tract cancer (BTC).

-

Study Design: A Phase 2b, open-label, single-arm, multicenter study.

-

Patient Population:

-

Inclusion Criteria: Adults with unresectable, locally advanced or metastatic HER2-amplified BTC who have progressed on at least one prior gemcitabine-containing therapy. ECOG performance status of 0 or 1.

-

Exclusion Criteria: Prior treatment with HER2-targeted agents.

-

-

Treatment: Zanidatamab 20 mg/kg administered intravenously every 2 weeks.

-

Primary Endpoint: Confirmed objective response rate (cORR) by independent central review (ICR) per RECIST 1.1.

-

Secondary Endpoints: Duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.

References

- 1. Zanidatamab in HER2-Positive Metastatic Biliary Tract Cancer: Final Results From HERIZON-BTC-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. oncodaily.com [oncodaily.com]

- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: ZW4864 Free Base - A Small-Molecule Inhibitor of the Wnt/β-catenin Signaling Pathway

An In-Depth Technical Guide on the Discovery and Development of ZW4864 Free Base and an Overview of Zanidatamab Zovodotin

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ZW4864, a small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction. Additionally, this guide will briefly cover zanidatamab zovodotin, a HER2-targeting antibody-drug conjugate, to clarify its distinction from ZW4864.

Discovery and Rationale:

The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the development and progression of numerous cancers.[1][2][3] A key event in this pathway is the accumulation of β-catenin in the nucleus, where it interacts with transcription factors to promote the expression of oncogenes.[1][2] The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is crucial for the recruitment of other co-activators and the subsequent transcription of target genes. Therefore, disrupting the β-catenin/BCL9 protein-protein interaction (PPI) presents a promising therapeutic strategy for cancers with hyperactive Wnt signaling.

ZW4864 was identified through the optimization of a screening hit compound. It is a drug-like small molecule designed to specifically bind to β-catenin and selectively disrupt its interaction with BCL9, while sparing other essential β-catenin interactions, such as with E-cadherin.

Mechanism of Action:

ZW4864 functions as a selective inhibitor of the β-catenin/BCL9 PPI. By binding directly to β-catenin, ZW4864 prevents its association with BCL9. This disruption inhibits the formation of the transcriptional complex responsible for activating Wnt target genes, such as Axin2 and cyclin D1. Consequently, ZW4864 dose-dependently suppresses the transactivation of β-catenin signaling, leading to the downregulation of oncogenic target gene expression. This selective action ultimately results in the suppression of cancer cell growth, induction of apoptosis, and abrogation of invasiveness in β-catenin-dependent cancer cells.

Quantitative Data Summary

Table 1: In Vitro Activity of ZW4864

| Assay Type | Metric | Value | Cell Lines / Conditions | Reference |

|---|---|---|---|---|

| β-catenin/BCL9 PPI Inhibition | Ki | 0.76 μM | AlphaScreen Assay | |

| β-catenin/BCL9 PPI Inhibition | IC50 | 0.87 μM | AlphaScreen Assay | |

| TOPFlash Luciferase Reporter Assay | IC50 | 11 μM | HEK293 cells | |

| TOPFlash Luciferase Reporter Assay | IC50 | 7.0 μM | SW480 cells | |

| TOPFlash Luciferase Reporter Assay | IC50 | 6.3 μM | Wnt 3a-activated MDA-MB-468 cells |

| Cell Growth Inhibition (MTS Assay) | IC50 | 9.6 μM | MDA-MB-468 cells | |

Table 2: Pharmacokinetic Properties of ZW4864 in Mice

| Parameter | Route of Administration | Dose | Value | Reference |

|---|

| Oral Bioavailability (F) | Oral (p.o.) | 20 mg/kg | 83% | |

Experimental Protocols

β-catenin/BCL9 AlphaScreen Competition Assay: This assay quantitatively measures the ability of ZW4864 to disrupt the interaction between β-catenin and BCL9. Biotinylated ZW4864 is used to determine its binding affinity to purified full-length β-catenin. The assay is performed in a microplate format. Donor and acceptor beads are coated with streptavidin and an anti-β-catenin antibody, respectively. In the absence of an inhibitor, the interaction between biotinylated-BCL9 and β-catenin brings the beads into proximity, generating a chemiluminescent signal. ZW4864 competes with biotinylated-BCL9 for binding to β-catenin, leading to a decrease in the signal. The IC50 value is determined by measuring the concentration of ZW4864 required to inhibit the signal by 50%.

Cell-Based Co-Immunoprecipitation (Co-IP) Assay: To confirm the selective disruption of the β-catenin/BCL9 PPI in a cellular context, Co-IP experiments are performed. Cells (e.g., SW480) are treated with varying concentrations of ZW4864. Cell lysates are then incubated with an antibody against β-catenin, which is coupled to magnetic beads. The beads are used to pull down β-catenin and any interacting proteins. The resulting protein complexes are separated by SDS-PAGE and immunoblotted with antibodies against BCL9 and E-cadherin. A dose-dependent decrease in the amount of co-precipitated BCL9 with β-catenin, while the amount of co-precipitated E-cadherin remains unchanged, demonstrates the selectivity of ZW4864.

MTS Cell Growth Inhibition Assay: The anti-proliferative activity of ZW4864 is assessed using an MTS assay. Cancer cell lines with hyperactive β-catenin signaling (e.g., MDA-MB-468) are seeded in 96-well plates and treated with a range of ZW4864 concentrations for 72 hours. The MTS reagent is then added to the wells, and the absorbance is measured to determine the number of viable cells. The IC50 value, representing the concentration of ZW4864 that inhibits cell growth by 50%, is calculated from the dose-response curve.

Part 2: Zanidatamab Zovodotin (ZW49) - A HER2-Targeting Antibody-Drug Conjugate

It is important to distinguish ZW4864 from zanidatamab zovodotin (formerly ZW49), another investigational drug from Zymeworks. Zanidatamab zovodotin is a bispecific antibody-drug conjugate (ADC) and not a small-molecule free base.

Structure and Components:

Zanidatamab zovodotin is comprised of three main components:

-

Zanidatamab (ZW25): A bispecific, humanized IgG1 antibody that targets two distinct epitopes on the HER2 receptor (extracellular domains 2 and 4).

-

A proprietary auristatin payload: A potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

A protease-cleavable linker: A valine-citrulline linker that covalently attaches the payload to the antibody and is designed to be stable in circulation but release the payload upon internalization into tumor cells.

The average drug-to-antibody ratio (DAR) for zanidatamab zovodotin is approximately 2.

Mechanism of Action:

The mechanism of action of zanidatamab zovodotin involves several steps:

-

The zanidatamab component binds to two distinct HER2 epitopes on the surface of cancer cells.

-

This binding leads to receptor clustering and internalization of the ADC into the tumor cell.

-

Once inside the cell, the cleavable linker is proteolytically cleaved, releasing the auristatin payload.

-

The released payload disrupts the microtubule network, inducing cell cycle arrest and apoptosis.

-

The unique design of zanidatamab also promotes immunogenic cell death.

Clinical Development:

Zanidatamab zovodotin has been evaluated in a first-in-human, phase 1 clinical trial (NCT03821233) for patients with heavily pretreated HER2-positive solid cancers. The trial assessed the safety and efficacy of the ADC as a monotherapy.

Table 3: Efficacy of Zanidatamab Zovodotin in a Phase 1 Trial

| Patient Population | N | Confirmed Objective Response Rate (cORR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Reference |

|---|---|---|---|---|---|---|

| All HER2+ Solid Cancers | 29 | 31% | 31% | 41% | 24% | |

| Breast Cancer | 8 | 13% | 13% | 38% | 38% |

| Gastroesophageal Adenocarcinoma (GEA) | 11 | 37% | 36% | 36% | 27% | |

References

- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

ZW4864 Free Base: A Technical Guide to its Binding Affinity with β-Catenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of the ZW4864 free base, a small molecule inhibitor targeting the Wnt/β-catenin signaling pathway. The focus of this document is to elucidate the binding affinity of ZW4864 to its direct target, β-catenin, and its subsequent functional impact on the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). This guide is intended for researchers and professionals in the fields of oncology, cell biology, and drug development.

Executive Summary

ZW4864 is an orally active and selective inhibitor of the β-catenin/BCL9 PPI.[1] It functions by directly binding to β-catenin, which in turn disrupts the interaction with the transcriptional co-activator BCL9.[2] This disruption is a key mechanism for downregulating oncogenic β-catenin target genes. While the primary functional characterization of ZW4864 is as a PPI inhibitor, a direct binding affinity to β-catenin has been quantified. This guide will detail the binding affinity, the inhibitory concentrations against the PPI, and the experimental methodologies used to determine these values.

Quantitative Binding and Inhibition Data

The interaction of ZW4864 with β-catenin has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its direct binding affinity and its efficacy in disrupting the β-catenin/BCL9 interaction.

Table 1: Direct Binding Affinity of ZW4864 Derivative to β-Catenin

| Compound | Method | Target Protein | Binding Constant (Kd) | Reference |

| Biotinylated ZW4864 | AlphaScreen Saturation Binding Assay | Full-length β-catenin | 0.77 ± 0.063 μM | [2] |

Table 2: In Vitro Inhibition of β-Catenin/BCL9 Interaction by ZW4864

| Assay | Inhibition Constant | Value | Target Proteins | Reference |

| AlphaScreen | Ki | 0.76 μM | Full-length β-catenin (residues 1-781) and BCL9 peptide (residues 350-375) | [2] |

| AlphaScreen | IC50 | 0.87 μM | β-catenin/BCL9 PPI | [1] |

| Surface Plasmon Resonance (SPR) | IC50 | 1.2 μM | β-catenin/BCL9 PPI |

Table 3: Cellular Inhibition of Wnt/β-Catenin Signaling by ZW4864

| Cell Line | Assay | IC50 | Reference |

| SW480 | TOPFlash Luciferase Assay | 7.0 μM | |

| Wnt3a-activated MDA-MB-468 | TOPFlash Luciferase Assay | 6.3 μM | |

| β-catenin expressing HEK293 | TOPFlash Luciferase Assay | 11 μM |

Signaling Pathway and Mechanism of Action

ZW4864 targets a critical downstream node in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors. This complex then recruits co-activators, including BCL9, to initiate the transcription of target genes involved in cell proliferation and survival.

ZW4864 exerts its effect by binding to β-catenin and preventing its interaction with BCL9. This selective disruption blocks the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes.

References

A Deep Dive into ZW4864: A Selective Inhibitor of the β-catenin/BCL9 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ZW4864 and its remarkable selectivity for the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in numerous cancers, making the disruption of key downstream interactions a compelling therapeutic strategy. ZW4864 has emerged as a potent and selective chemical probe to dissect the biological roles of the β-catenin/BCL9 interaction and as a promising lead compound for drug development.

The β-catenin/BCL9 Interaction: A Critical Node in Wnt Signaling

The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then acts as a transcriptional coactivator. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and other coactivators, including BCL9 and its homolog BCL9L, to drive the expression of oncogenes. The interaction between the armadillo repeat domain of β-catenin and the HD2 domain of BCL9 is crucial for the recruitment of other components of the transcriptional machinery and subsequent gene activation. Therefore, targeted disruption of this specific PPI presents an attractive approach to selectively inhibit oncogenic Wnt signaling.

ZW4864: Quantitative Profile of a Selective Inhibitor

ZW4864 is an orally bioavailable small molecule designed to specifically inhibit the β-catenin/BCL9 PPI.[1][2][3] Its efficacy and selectivity have been characterized through a series of biochemical and cell-based assays.

| Parameter | Assay Type | Value | Target Interaction | Reference |

| Ki | AlphaScreen | 0.76 μM | β-catenin/BCL9 | [1][4] |

| IC50 | AlphaScreen | 0.87 μM | β-catenin/BCL9 | |

| Selectivity | AlphaScreen | 229-fold | β-catenin/BCL9 vs. β-catenin/E-cadherin | |

| IC50 | TOPFlash Reporter Assay (HEK293 cells) | 11 μM | Wnt/β-catenin signaling | |

| IC50 | TOPFlash Reporter Assay (SW480 cells) | 7.0 μM | Wnt/β-catenin signaling | |

| IC50 | TOPFlash Reporter Assay (Wnt3a-activated MDA-MB-468 cells) | 6.3 μM | Wnt/β-catenin signaling |

Visualizing the Mechanism and Workflow

To better understand the context of ZW4864's action and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: Wnt pathway and ZW4864's point of intervention.

References

- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for ZW4864 Free Base In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZW4864 is an orally bioavailable, small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4][5] In many cancers, aberrant activation of the Wnt/β-catenin signaling pathway leads to the accumulation of nuclear β-catenin, which then associates with co-activators like BCL9 to drive the transcription of oncogenic target genes. ZW4864 binds directly to β-catenin, disrupting the β-catenin/BCL9 complex while notably sparing the interaction between β-catenin and E-cadherin. This selective inhibition leads to the dose-dependent suppression of β-catenin signaling, downregulation of target genes such as Axin2 and cyclin D1, and abrogation of the invasive potential of cancer cells dependent on this pathway. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of ZW4864.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of numerous cancers. ZW4864 intervenes at a critical downstream node of this pathway.

Caption: Mechanism of ZW4864 in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following table summarizes the key in vitro activities of ZW4864 reported in the literature.

| Assay Type | Parameter | Value | Cell Line / System | Reference |

| Biochemical Assay | ||||

| β-catenin/BCL9 PPI Inhibition | Kᵢ | 0.76 µM | AlphaScreen Assay | |

| β-catenin/BCL9 PPI Inhibition | IC₅₀ | 0.87 µM | AlphaScreen Assay | |

| Cell-Based Assays | ||||

| Wnt Signaling Inhibition | IC₅₀ | 11 µM | HEK293 (TOPFlash) | |

| Wnt Signaling Inhibition | IC₅₀ | 7.0 µM | SW480 (TOPFlash) | |

| Wnt Signaling Inhibition | IC₅₀ | 6.3 µM | MDA-MB-468 (Wnt3a-activated, TOPFlash) | |

| Cell Growth Inhibition | IC₅₀ | 9.6 µM | MDA-MB-468 (MTS, 72h) | |

| Cell Growth Inhibition | IC₅₀ | ~76 µM | HCT116 (MTS) | |

| Cell Growth Inhibition | IC₅₀ | ~25.2 µM | MDA-MB-231 (MTS) | |

| Apoptosis Induction | Conc. Range | 10 - 40 µM | MDA-MB-231, MDA-MB-468 (72h) | |

| Target Gene Downregulation | Conc. Range | 10 - 40 µM | SW480, MDA-MB-231 (24h) |

Experimental Protocols

β-catenin/BCL9 Protein-Protein Interaction Assay (AlphaScreen)

This biochemical assay quantitatively measures the ability of ZW4864 to disrupt the interaction between purified β-catenin and a BCL9 peptide.

Caption: Workflow for the β-catenin/BCL9 AlphaScreen competitive assay.

Methodology:

-

Reagent Preparation:

-

Use full-length β-catenin and a BCL9 peptide (e.g., residues 350-375) for the assay.

-

Prepare serial dilutions of ZW4864 in DMSO, followed by a final dilution in the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

-

Assay Procedure:

-

In a 384-well plate, add the ZW4864 dilutions.

-

Add a pre-mixed solution of GST-tagged β-catenin and biotinylated BCL9 peptide to each well.

-

Incubate the plate at room temperature for 1 hour to allow the proteins to interact and for the compound to bind.

-

Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads. This step should be performed under low-light conditions.

-

Incubate for another hour at room temperature in the dark to allow bead-protein binding.

-

-

Data Acquisition and Analysis:

-

Measure the AlphaScreen signal (at 615 nm) using a suitable plate reader.

-

The signal is generated when the Donor and Acceptor beads are brought into proximity by the intact protein interaction. ZW4864 will disrupt this interaction, leading to a decrease in signal.

-

Plot the signal against the logarithm of the ZW4864 concentration and fit the data to a dose-response curve to determine the IC₅₀. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Wnt/β-catenin Signaling Reporter Assay (TOPFlash/FOPFlash)

This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Caption: Workflow for the TOPFlash/FOPFlash luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., SW480, HEK293, or MDA-MB-468) in 96-well plates.

-

After 24 hours, co-transfect the cells with the TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Compound Treatment:

-

Following another 24-hour incubation to allow for plasmid expression, replace the medium with fresh medium containing serial dilutions of ZW4864.

-

-

Luciferase Measurement:

-

After a 24-hour treatment period, lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Measure both Firefly (from TOP/FOPFlash) and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

-

The FOPFlash signal should be minimal and unaffected by ZW4864, confirming the specificity of the compound for TCF/LEF-mediated transcription.

-

Plot the normalized TOPFlash activity against the ZW4864 concentration to determine the IC₅₀ value.

-

Cell Viability / Proliferation Assay (MTS Assay)

This colorimetric assay determines the effect of ZW4864 on the metabolic activity and proliferation of cancer cells.

Caption: Workflow for the MTS cell viability assay.

Methodology:

-

Cell Plating:

-

Seed cancer cells (e.g., MDA-MB-468, SW480) and a non-malignant control cell line (e.g., MCF10A) in 96-well plates at an appropriate density.

-

Allow cells to attach and resume growth for 24 hours.

-

-

Compound Treatment:

-

Remove the existing medium and add fresh medium containing a range of ZW4864 concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for 72 hours.

-

-

MTS Reagent Addition and Measurement:

-

Add MTS reagent to each well as per the manufacturer's instructions.

-

Incubate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all wells.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the drug concentration and fit to a dose-response curve to calculate the IC₅₀ value.

-

Western Blot Analysis of Target Gene Expression

This protocol is used to detect changes in the protein levels of β-catenin downstream targets, such as Axin2 and Cyclin D1, following treatment with ZW4864.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells (e.g., SW480) and grow until they reach 70-80% confluency.

-

Treat cells with various concentrations of ZW4864 (e.g., 10, 20, 40 µM) for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Axin2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of Axin2 and Cyclin D1 to the loading control to determine the dose-dependent effect of ZW4864.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZW4864 | BCL9/β-catenin inhibitor | Probechem Biochemicals [probechem.com]

- 4. medkoo.com [medkoo.com]

- 5. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing of ZW4864 and Zanidatamab in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Identification: Initial research indicates a potential ambiguity between two distinct therapeutic agents: ZW4864 , a small molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, and Zanidatamab (ZW25) , a bispecific anti-HER2 antibody. This document provides detailed application notes and protocols for both compounds to ensure clarity and comprehensive guidance for preclinical in vivo studies in mouse models.

Part 1: ZW4864 (β-catenin/BCL9 Inhibitor)

Introduction

ZW4864 is an orally active, selective small-molecule inhibitor of the β-catenin/BCL9 protein-protein interaction (PPI).[1] By disrupting this interaction, ZW4864 suppresses the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[2][3][4] Preclinical studies in mouse models have demonstrated its potential to inhibit tumor growth and downregulate oncogenic β-catenin target genes.[2]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

ZW4864 directly binds to β-catenin, preventing its interaction with BCL9. This disruption is crucial as the β-catenin/BCL9 complex is a key component of the transcriptional machinery that drives the expression of Wnt target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.

Caption: ZW4864 inhibits the Wnt signaling pathway by disrupting the β-catenin/BCL9 interaction.

Quantitative Data Summary

| Parameter | Value(s) | Mouse Model | Administration Route | Reference |

| Pharmacokinetics | ||||

| Oral Bioavailability (F) | 83% | C57BL/6 mice | Oral (p.o.) | |

| Efficacy Dosing | ||||

| Tumor Growth Variation | 90 mg/kg | Patient-Derived Xenograft (PDX) | Oral (p.o.) | |

| Pharmacokinetic Analysis | 20 mg/kg | C57BL/6 mice | Oral (p.o.) | |

| In Vitro Activity | ||||

| IC50 (β-catenin/BCL9 PPI) | 0.87 µM | N/A | N/A | |

| Ki (β-catenin/BCL9 PPI) | 0.76 µM | N/A | N/A | |

| IC50 (TOPFlash Assay) | 6.3 - 11 µM | Various cell lines | N/A |

Experimental Protocol: In Vivo Dosing in a PDX Mouse Model

This protocol is a general guideline based on available data. Specifics such as vehicle formulation should be optimized for the "free base" form of ZW4864.

-

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for patient-derived xenograft (PDX) models.

-

-

Tumor Implantation:

-

Surgically implant tumor fragments from a patient's tumor subcutaneously into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

-

-

ZW4864 Free Base Formulation (General Guidance):

-

As ZW4864 is orally bioavailable, a formulation suitable for oral gavage is required.

-

A common vehicle for oral administration of hydrophobic small molecules is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water, sometimes with a small percentage of a surfactant like Tween 80.

-

Note: The exact formulation for this compound is not specified in the provided search results and should be determined empirically.

-

-

Dosing and Administration:

-

Dose: 20 mg/kg for pharmacokinetic studies or 90 mg/kg for efficacy studies.

-

Administration: Administer orally (p.o.) via gavage.

-

Frequency: Daily administration is a common starting point for oral small molecules, but the optimal schedule should be determined based on pharmacokinetic and pharmacodynamic studies.

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health status regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot or qPCR for Wnt target genes).

-

Part 2: Zanidatamab (ZW25) (Bispecific Anti-HER2 Antibody)

Introduction

Zanidatamab is a bispecific, humanized antibody that targets two distinct epitopes on the human epidermal growth factor receptor 2 (HER2). This biparatopic binding leads to enhanced HER2 receptor clustering, internalization, and downregulation, resulting in potent antitumor activity in HER2-expressing cancers. Preclinical studies in various mouse xenograft models have demonstrated its superiority over other HER2-targeted therapies.

Mechanism of Action: HER2 Signaling Pathway

Zanidatamab's dual binding to HER2 blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for tumor cell growth and survival. Furthermore, it elicits immune-mediated antitumor responses, including antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).

Caption: Zanidatamab inhibits HER2 signaling through biparatopic binding and immune cell engagement.

Quantitative Data Summary

| Parameter | Value(s) | Mouse Model | Administration Route | Reference |

| Efficacy Dosing | ||||

| Dose-dependent antitumor activity | 4, 8, and 16 mg/kg | Patient-Derived Xenograft (PDX) | Intravenous (i.v.) | |

| Monotherapy Dosing | 10 or 20 mg/kg | PDX | Intravenous (i.v.), twice weekly | |

| High-dose Efficacy | 30 mg/kg | Gastric Cancer Xenograft | Intravenous (i.v.), twice weekly |

Experimental Protocol: In Vivo Dosing in a PDX Mouse Model

-

Animal Model:

-

Immunocompromised mice (e.g., nude or NSG mice) are suitable for establishing patient-derived xenografts of various cancer types.

-

-

Tumor Implantation:

-

Implant HER2-expressing tumor cells or patient-derived tumor fragments subcutaneously into the mice.

-

Begin treatment when tumors reach a predetermined size (e.g., 150-250 mm³).

-

-

Zanidatamab Formulation:

-

Reconstitute lyophilized zanidatamab in sterile water for injection.

-

Further dilute with a sterile, non-pyrogenic solution such as 0.9% sodium chloride to the desired final concentration for injection.

-

-

Dosing and Administration:

-

Dose: Administer doses ranging from 4 mg/kg to 30 mg/kg. A dose of 20 mg/kg has been used in clinical trials and is a relevant dose for preclinical efficacy studies.

-

Administration: Administer via intravenous (i.v.) injection, typically through the tail vein.

-

Frequency: A common dosing schedule is twice weekly (b.i.w.).

-

-

Monitoring and Endpoints:

-

Regularly measure tumor volume and mouse body weight.

-

Correlate tumor response in PDX models with the clinical response of the corresponding patient.

-

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo testing in patient-derived xenograft (PDX) mouse models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Preparing ZW4864 Free Base Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZW4864 is a potent and selective orally active inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, a critical node in the Wnt signaling pathway.[1] Proper preparation of ZW4864 free base stock solutions is crucial for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, along with relevant chemical and physical properties and a diagram of the targeted signaling pathway.

Introduction to ZW4864

ZW4864 is a small molecule inhibitor that selectively disrupts the interaction between β-catenin and BCL9, thereby inhibiting the transcription of Wnt target genes.[1] Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in the development and progression of numerous cancers. ZW4864 serves as a valuable chemical probe for studying β-catenin-related biology and as a potential therapeutic agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of ZW4864 is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₂N₆O₃ | [2] |

| Molecular Weight | 570.73 g/mol | [2] |

| Appearance | Solid powder | [2] |

| CAS Number | 2632259-92-6 |

Solubility Specifications

ZW4864 exhibits good solubility in a variety of common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to ensure maximum solubility and stability of the compound.

| Solvent | Solubility | Notes |

| DMSO | ≥ 2.08 mg/mL | A common solvent for preparing high-concentration stock solutions. |

| Aqueous Solutions | > 3 mM | ZW4864 displays significant aqueous solubility. |

| Saline (0.9% NaCl) | Completely soluble at 2 mg/mL | Suitable for certain in vivo applications. |

| EtOH/Saline (5/95) | Completely soluble at 2 mg/mL | An alternative solvent system for in vivo studies. |

| DMSO/Tween-80/H₂O (10/10/80) | Completely soluble at 2 mg/mL | A formulation used for in vivo administration. |

Experimental Protocols

Preparation of a 10 mM ZW4864 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting point for most in vitro experiments.

Materials:

-

This compound (solid powder)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

Procedure:

-

Pre-handling: Before opening, briefly centrifuge the vial of ZW4864 powder to ensure all the material is at the bottom.

-

Weighing: Carefully weigh the desired amount of ZW4864 powder. For 1 mL of a 10 mM stock solution, you will need 5.71 mg of ZW4864 (Molecular Weight: 570.73 g/mol ).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the ZW4864 powder.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:

-

Gentle Warming: Warm the vial in a water bath at 37°C for 5-10 minutes and vortex again. Avoid excessive heat, as it may degrade the compound.

-

Sonication: Place the vial in a sonicator bath for 5-10 minutes.

-

-

Storage:

-

Once the ZW4864 is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution is further diluted into the cell culture medium. It is important to ensure that the final concentration of DMSO is not toxic to the cells (typically ≤ 0.1%).

Procedure:

-

Perform serial dilutions of the 10 mM DMSO stock solution in DMSO to create intermediate stock concentrations.

-

Add the final diluted DMSO sample to your aqueous buffer or cell culture medium.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

ZW4864 Mechanism of Action in the Wnt/β-catenin Signaling Pathway

Caption: ZW4864 inhibits the interaction between β-catenin and BCL9 in the nucleus.

Experimental Workflow for ZW4864 Stock Solution Preparation

Caption: A stepwise workflow for the preparation of ZW4864 stock solution.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the aqueous medium has been exceeded. | Make the initial serial dilutions in DMSO before adding to the aqueous medium. Ensure the final DMSO concentration is low (e.g., <0.1%). |

| Compound will not dissolve in DMSO | The concentration is above the solubility limit. The DMSO may have absorbed water. | Try gentle warming (37°C) or sonication. Use fresh, anhydrous DMSO. |

| Loss of compound activity over time | Improper storage or repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes and store at -80°C for long-term stability. |

For further information or specific applications, it is recommended to consult the relevant product data sheets and published literature.

References

Application Notes and Protocols for ZW4864 Free Base in Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is a potent and selective small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1][2][3][4][5] By binding to β-catenin, ZW4864 selectively disrupts its interaction with BCL9, a critical coactivator in the Wnt signaling pathway, while not affecting the interaction between β-catenin and E-cadherin. The aberrant activation of the Wnt/β-catenin signaling pathway is a key driver in the initiation and progression of numerous cancers. ZW4864 has been shown to dose-dependently suppress the activation of β-catenin signaling, leading to the downregulation of oncogenic target genes. This makes ZW4864 a valuable tool for studying Wnt/β-catenin signaling and a potential therapeutic candidate.

The luciferase reporter assay is a widely used method to quantify the activity of specific signaling pathways. In the context of the Wnt/β-catenin pathway, a common approach is the TOPFlash/FOPFlash system. The TOPFlash reporter contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene. Activated β-catenin forms a complex with TCF/LEF transcription factors, leading to the expression of luciferase. FOPFlash, which contains mutated TCF/LEF binding sites, is used as a negative control to measure non-specific reporter activation. ZW4864 has been demonstrated to effectively suppress TOPFlash luciferase activity in a dose-dependent manner.

These application notes provide a detailed protocol for utilizing ZW4864 free base in a luciferase reporter assay to investigate its inhibitory effects on the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of ZW4864 in various assays and cell lines.

Table 1: In Vitro Binding and Inhibitory Constants

| Parameter | Value | Assay Condition |

| Kᵢ | 0.76 μM | β-catenin/BCL9 PPI AlphaScreen |

| IC₅₀ | 0.87 μM | β-catenin/BCL9 PPI AlphaScreen |

Data sourced from MedchemExpress.

Table 2: Cellular IC₅₀ Values from TOPFlash Luciferase Reporter Assays

| Cell Line | IC₅₀ | Notes |

| HEK293 | 11 μM | Expressing β-catenin |

| SW480 | 7.0 μM | Colon cancer cell line with hyperactive Wnt signaling |

| MDA-MB-468 | 6.3 μM | Wnt3a-activated triple-negative breast cancer cell line |

Data sourced from MedchemExpress and associated publications.

Signaling Pathway and Experimental Workflow

Wnt/β-catenin Signaling Pathway and ZW4864 Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of ZW4864.

Experimental Workflow for Luciferase Reporter Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Co-Immunoprecipitation using Zanidatamab

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanidatamab (ZW25) is a bispecific, humanized antibody that targets two distinct extracellular domains (ECD) of the Human Epidermal Growth Factor Receptor 2 (HER2), specifically ECD2 (the dimerization domain) and ECD4 (the juxtamembrane domain).[1][2][3] This biparatopic binding leads to a unique mechanism of action that includes dual HER2 signal blockade, enhanced receptor internalization and degradation, and potent immune-mediated anti-tumor activity.[1][4] Co-immunoprecipitation (Co-IP) is a powerful technique to study the protein-protein interactions involving Zanidatamab and the HER2 receptor complex. These application notes provide detailed protocols for utilizing Zanidatamab in Co-IP experiments to investigate its effects on HER2 dimerization and its interaction with other cellular proteins.

Mechanism of Action of Zanidatamab

Zanidatamab's unique binding to two different epitopes on the HER2 receptor allows it to cross-link HER2 molecules on the cell surface. This cross-linking induces the formation of HER2 clusters, leading to their rapid internalization and subsequent lysosomal degradation, effectively clearing HER2 from the cell surface. This mechanism is distinct from monospecific antibodies like trastuzumab and pertuzumab. Furthermore, by binding to the dimerization domain, Zanidatamab blocks the formation of HER2-HER3 heterodimers, which are potent activators of downstream signaling pathways such as the PI3K/AKT and MAPK pathways.

Quantitative Data

The following table summarizes key quantitative data for Zanidatamab.

| Parameter | Value | Reference |

| Binding Affinity (Kd) to HER2 ECD4 (trastuzumab-like epitope) | ~0.3 nM | |

| Binding Affinity (Kd) to HER2 ECD2 (pertuzumab-like epitope) | ~7 nM | |

| Binding Affinity (Kd) to recombinant HER2 | 0.9 - 16 nM | |

| Inhibition of Cancer Cell Growth | 5 - 54% (cell line dependent) | |

| ADCC Potency (EC50) | 0.05 - 64 nM |

Signaling Pathway

The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. HER2 can form homodimers or heterodimers with other members of the ErbB family (EGFR/HER1, HER3, HER4). Ligand binding to its partners (HER2 itself has no known ligand) induces dimerization and autophosphorylation of the intracellular tyrosine kinase domains, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. Zanidatamab disrupts this signaling by preventing HER2 dimerization and promoting its degradation.

Experimental Protocols

Co-Immunoprecipitation of Zanidatamab and HER2

This protocol is designed to isolate and detect the interaction between Zanidatamab and HER2, as well as to identify other proteins that may be part of the complex, such as HER3.

Materials:

-

HER2-overexpressing cell line (e.g., SK-BR-3, NCI-N87)

-

Zanidatamab

-

Control IgG (human)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)

-

Protein A/G magnetic beads or agarose beads

-

SDS-PAGE gels and buffers

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Primary antibodies: anti-HER2 (cytoplasmic domain), anti-HER3, anti-phospho-HER2

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture and Treatment:

-

Culture HER2-overexpressing cells to 80-90% confluency.

-

Treat cells with Zanidatamab at a predetermined concentration (e.g., 10-100 nM) for a specified time (e.g., 1-24 hours) at 37°C. Include an untreated control and a control IgG-treated sample.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 30 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C.

-

Pellet the beads by centrifugation (or using a magnetic rack) and discard the beads. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

To immunoprecipitate Zanidatamab-bound complexes, add Protein A/G beads directly to the lysate from Zanidatamab-treated cells (as Zanidatamab is the precipitating antibody). For the control IgG sample, add Protein A/G beads.

-

Incubate with gentle rotation overnight at 4°C.

-

-

Washing:

-

Pellet the beads and carefully remove the supernatant.

-

Wash the beads three to five times with ice-cold Co-IP wash buffer. With each wash, resuspend the beads and then pellet them.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-